molecular formula C9H17NO B13565655 rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol

rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol

Cat. No.: B13565655
M. Wt: 155.24 g/mol
InChI Key: HKTBIXJIDRLJOD-BDAKNGLRSA-N
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Description

rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include an octahydroisoindole ring system and a methanol functional group. The presence of chiral centers in its structure makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol typically involves the reduction of a precursor compound, such as an isoindole derivative. Common synthetic routes include:

    Hydrogenation: Using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to reduce the precursor.

    Reduction with Metal Hydrides: Employing reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to achieve the desired reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of more saturated isoindole derivatives.

    Substitution: Formation of halogenated isoindole derivatives.

Scientific Research Applications

rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,7aR)-octahydro-1H-isoindol-3a-ylmethane
  • (3aR,7aR)-octahydro-1H-isoindol-3a-ylmethanol acetate
  • (3aR,7aR)-octahydro-1H-isoindol-3a-ylmethanol chloride

Uniqueness

rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol is unique due to its specific chiral centers and the presence of a methanol functional group, which imparts distinct chemical and biological properties compared to its analogs. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

[(3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol

InChI

InChI=1S/C9H17NO/c11-7-9-4-2-1-3-8(9)5-10-6-9/h8,10-11H,1-7H2/t8-,9+/m1/s1

InChI Key

HKTBIXJIDRLJOD-BDAKNGLRSA-N

Isomeric SMILES

C1CC[C@]2(CNC[C@H]2C1)CO

Canonical SMILES

C1CCC2(CNCC2C1)CO

Origin of Product

United States

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